molecular formula C14H18N2OS B12665351 2-[2-(1-piperidinyl)ethyl]-1,2-benzisothiazol-3(2H)-one CAS No. 69577-09-9

2-[2-(1-piperidinyl)ethyl]-1,2-benzisothiazol-3(2H)-one

Cat. No.: B12665351
CAS No.: 69577-09-9
M. Wt: 262.37 g/mol
InChI Key: CVYVBEZFLKAOSJ-UHFFFAOYSA-N
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Description

2-[2-(1-piperidinyl)ethyl]-1,2-benzisothiazol-3(2H)-one is a chemical compound with the molecular formula C14H18N2OS and a molecular weight of 262.37 g/mol . This compound is known for its unique structure, which includes a piperidine ring and a benzisothiazole moiety. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(1-piperidinyl)ethyl]-1,2-benzisothiazol-3(2H)-one typically involves the reaction of 2-chloroethylamine hydrochloride with 1,2-benzisothiazol-3(2H)-one in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol at elevated temperatures . The product is then purified through recrystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-[2-(1-piperidinyl)ethyl]-1,2-benzisothiazol-3(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[2-(1-piperidinyl)ethyl]-1,2-benzisothiazol-3(2H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-(1-piperidinyl)ethyl]-1,2-benzisothiazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, resulting in antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(1-piperidinyl)ethyl]-1,2-benzisothiazol-3(2H)-one
  • This compound derivatives
  • Other benzisothiazole derivatives

Uniqueness

This compound is unique due to its specific combination of a piperidine ring and a benzisothiazole moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to other similar compounds, it may exhibit enhanced stability, reactivity, or bioactivity .

Properties

CAS No.

69577-09-9

Molecular Formula

C14H18N2OS

Molecular Weight

262.37 g/mol

IUPAC Name

2-(2-piperidin-1-ylethyl)-1,2-benzothiazol-3-one

InChI

InChI=1S/C14H18N2OS/c17-14-12-6-2-3-7-13(12)18-16(14)11-10-15-8-4-1-5-9-15/h2-3,6-7H,1,4-5,8-11H2

InChI Key

CVYVBEZFLKAOSJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCN2C(=O)C3=CC=CC=C3S2

Origin of Product

United States

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